molecular formula C25H30N6O2 B2738418 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1903715-58-1

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B2738418
CAS RN: 1903715-58-1
M. Wt: 446.555
InChI Key: CXGHTRRBLDRRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antihypertensive Agents

Compounds with a piperidine derivative and a quinazoline ring system have been synthesized and evaluated for their antihypertensive activity. A series of such derivatives were prepared and tested, showing potential as antihypertensive agents in models of spontaneously hypertensive rats. These studies highlight the chemical synthesis and pharmacological testing phases, aiming to identify novel therapeutic agents for hypertension management Takai et al., 1986.

Antimicrobial and Anti-Inflammatory Activity

Another research avenue explores the synthesis and characterization of piperidine derivatives with different functional groups, showing activities in psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial screenings. These compounds have been found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial action. This study emphasizes the importance of structural characteristics and physicochemical parameters in determining the biological activity of such compounds Zablotskaya et al., 2013.

Role in Tuberculosis Drug Discovery

The 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, with extensive evaluation for its potential as a lead candidate for tuberculosis drug discovery. This research outlines the systematic examination of structure-activity relationships influencing potency, demonstrating the possibility of achieving good in vivo compound exposure and identifying the mechanism of action through resistance mutation mapping Odingo et al., 2014.

properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-17-6-2-3-7-19(17)24-29-23(33-30-24)11-10-22(32)28-18-12-14-31(15-13-18)25-20-8-4-5-9-21(20)26-16-27-25/h2-3,6-7,16,18H,4-5,8-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGHTRRBLDRRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

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